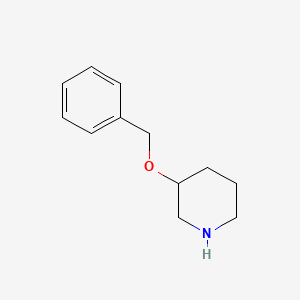

3-(Benzyloxy)piperidine

Description

Thematic Significance of the Piperidine (B6355638) Scaffold in Contemporary Chemical Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and pharmaceuticals. beilstein-journals.orgacs.orgnih.govresearchgate.netnih.gov Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to interact with various biological targets. beilstein-journals.orgnih.gov Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, acting as analgesics, antivirals, and agents targeting the central nervous system. ijnrd.orgresearchgate.net The conformational flexibility of the piperidine ring allows it to adopt different shapes, such as chair and boat conformations, which is crucial for optimizing binding to enzymes and receptors. This inherent structural versatility makes the piperidine scaffold a cornerstone in drug discovery and medicinal chemistry. acs.orgnih.gov

Historical Evolution of Synthetic and Transformational Studies on Related Piperidine Derivatives

The synthesis of piperidine derivatives has a rich history, with numerous methods developed over the years to construct and functionalize this important heterocyclic ring. nih.gov Early methods often involved the reduction of corresponding pyridine (B92270) precursors. nih.gov Over time, more sophisticated and stereoselective synthetic routes have been developed, allowing for precise control over the substitution pattern and stereochemistry of the piperidine ring. nih.gov

Key transformations involving piperidine derivatives include N-alkylation and N-acylation to modify the nitrogen atom, as well as various carbon-carbon and carbon-heteroatom bond-forming reactions to introduce substituents onto the ring. nih.govrsc.org For instance, reductive amination protocols have been widely used to introduce a variety of substituents at the nitrogen atom. nih.gov The development of catalytic methods, including those employing transition metals, has significantly advanced the efficiency and scope of these transformations. nih.gov

Current Research Paradigms and Academic Relevance of 3-(Benzyloxy)piperidine Chemistry

Current research involving 3-(Benzyloxy)piperidine and related structures is often focused on their potential as therapeutic agents. For example, derivatives of 3-benzyloxypiperidine have been investigated as dopamine (B1211576) D4 receptor antagonists, which have potential applications in the treatment of conditions like Parkinson's disease. nih.gov The modular nature of the 3-(Benzyloxy)piperidine scaffold allows for systematic modifications to explore structure-activity relationships (SAR). nih.gov Researchers are actively exploring different substituents on both the piperidine nitrogen and the benzyloxy group to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Furthermore, 3-(Benzyloxy)piperidine serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of febrifugine (B1672321) analogues, a class of compounds with potent antimalarial activity. iucr.orgresearchgate.net The reactivity of the piperidine ring and the benzyloxy group allows for a range of chemical transformations, making it a versatile building block in organic synthesis. rsc.org

Interactive Data Tables

Below are interactive tables summarizing key data related to 3-(Benzyloxy)piperidine and its derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-3,5-6,12-13H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVVHNIABAJHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Benzyloxy Piperidine and Its Core Derivatives

Established and Strategic Synthetic Pathways

Established methods for synthesizing the 3-(benzyloxy)piperidine core often involve the functionalization of a pre-existing piperidine (B6355638) ring or the cyclization of acyclic precursors. These strategies provide reliable access to the target compound and its derivatives.

Directed Alkylation Approaches for Oxygen and Nitrogen Centers

A primary strategy for the synthesis of 3-(benzyloxy)piperidine involves the direct alkylation of 3-hydroxypiperidine (B146073). This can be achieved through O-alkylation or N-alkylation, depending on the desired final product and the protecting groups used.

O-Alkylation: The hydroxyl group of 3-hydroxypiperidine can be alkylated using a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. nih.govresearchgate.net For instance, commercially available N-Boc-3-hydroxypiperidine can be treated with sodium hydride and benzyl bromide to form the corresponding benzyl ether. nih.govresearchgate.net Subsequent removal of the Boc protecting group yields 3-(benzyloxy)piperidine. nih.govresearchgate.net

N-Alkylation: The secondary amine of the piperidine ring can also be the site of alkylation. For example, 3-(benzyloxy)piperidine can be N-alkylated using benzyl bromide and a base like cesium carbonate. nih.govresearchgate.net This approach is useful for introducing various substituents on the nitrogen atom.

A study reported the synthesis of N-benzyl-3-hydroxypiperidine by reacting 3-hydroxypiperidine with benzyl bromide in the presence of sodium carbonate. patsnap.com

| Starting Material | Reagents | Product | Reference |

| N-Boc-3-hydroxypiperidine | NaH, Benzyl bromide | N-Boc-3-(benzyloxy)piperidine | nih.govresearchgate.net |

| 3-(Benzyloxy)piperidine | Benzyl bromide, Cs2CO3 | N-Benzyl-3-(benzyloxy)piperidine | nih.govresearchgate.net |

| 3-Hydroxypiperidine | Benzyl bromide, Na2CO3 | N-Benzyl-3-hydroxypiperidine | patsnap.com |

Reductive Amination Protocols in Piperidine Ring Functionalization

Reductive amination is a versatile method for functionalizing the piperidine ring, often used to introduce substituents at the nitrogen atom or to construct the ring itself. mdpi.comru.nl This reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

For the synthesis of N-substituted 3-(benzyloxy)piperidine derivatives, 3-(benzyloxy)piperidine can be reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). nih.govresearchgate.net This allows for the introduction of a wide variety of substituents onto the piperidine nitrogen.

Furthermore, intramolecular reductive amination is a powerful strategy for the synthesis of the piperidine ring itself. ru.nlchim.itrsc.org This approach involves the cyclization of a precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl group). For example, a 1,5-dicarbonyl compound can be cyclized in the presence of an amine source and a reducing agent to form a piperidine ring. chim.it This method offers a direct route to substituted piperidines. The use of different amines allows for the synthesis of various N-substituted piperidines. chim.it

| Reactants | Reducing Agent | Product | Reference |

| 3-(Benzyloxy)piperidine, Aldehyde/Ketone | Sodium triacetoxyborohydride | N-Substituted 3-(benzyloxy)piperidine | nih.govresearchgate.net |

| 1,5-Dicarbonyl compound, Amine | Sodium cyanoborohydride | Substituted Piperidine | chim.it |

Cyclization Reactions for the Stereocontrolled Formation of the Piperidine Nucleus

The stereocontrolled formation of the piperidine nucleus is crucial for the synthesis of biologically active molecules. Various cyclization strategies have been developed to achieve this, often providing high levels of diastereoselectivity and enantioselectivity. mdpi.commdpi.com

One common approach is the intramolecular cyclization of an acyclic precursor. mdpi.com For instance, the reduction of an azide (B81097) followed by in situ displacement of a leaving group, such as a mesylate, can lead to the formation of the piperidine ring. ru.nl Another method involves the cyclization of amino alkynes, which can be initiated by various catalysts. dtic.mil

Radical cyclizations also provide a route to the piperidine skeleton. mdpi.com These reactions can be initiated by radical initiators and often proceed with high stereoselectivity. Additionally, cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct the piperidine ring with defined stereochemistry. mdpi.com The use of chiral auxiliaries or catalysts in these reactions can lead to the formation of enantiomerically enriched products. nih.gov

| Cyclization Strategy | Key Features | Reference |

| Intramolecular Nucleophilic Substitution | Azide reduction followed by mesylate displacement. | ru.nl |

| Amino Alkyne Cyclization | Catalytic cyclization of acyclic amino alkynes. | dtic.mil |

| Radical Cyclization | Stereoselective formation of the piperidine ring. | mdpi.com |

| [4+2] Cycloaddition (Diels-Alder) | Construction of the piperidine ring with defined stereochemistry. | mdpi.com |

Enantioselective and Diastereoselective Synthesis of Chiral 3-(Benzyloxy)piperidine Analogues

The development of enantioselective and diastereoselective methods for the synthesis of chiral piperidines is of paramount importance for accessing specific stereoisomers with desired biological activities. mdpi.com

Catalytic Asymmetric Approaches in Piperidine Scaffold Construction

Catalytic asymmetric synthesis provides an efficient route to chiral piperidines, often with high enantioselectivity. nih.govresearchgate.net Rhodium-catalyzed [2+2+2] cycloadditions have been developed for the enantioselective synthesis of polysubstituted piperidines. nih.gov This method involves the reaction of an alkyne, alkene, and isocyanate in the presence of a chiral rhodium catalyst. nih.gov

Another powerful approach is the use of organocatalysis. mdpi.com For example, bifunctional thiourea-tertiary amine catalysts have been used in asymmetric [3+3] cycloaddition reactions to construct chiral spiro-piperidine skeletons. mdpi.com These methods often proceed under mild conditions and offer a high degree of stereocontrol. mdpi.com

A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine (B92270) derivative has been reported to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cn

| Catalytic Approach | Reaction Type | Key Features | Reference |

| Rhodium Catalysis | [2+2+2] Cycloaddition | Enantioselective synthesis of polysubstituted piperidines. | nih.gov |

| Organocatalysis | [3+3] Cycloaddition | Asymmetric synthesis of spiro-piperidine skeletons. | mdpi.com |

| Rhodium Catalysis | Reductive Heck Reaction | Enantioselective synthesis of 3-substituted tetrahydropyridines. | snnu.edu.cn |

Chiral Auxiliary-Mediated Stereocontrol Strategies

Chiral auxiliaries are frequently employed to control the stereochemical outcome of reactions leading to chiral piperidines. The auxiliary is temporarily incorporated into the molecule, directs the stereoselective formation of new stereocenters, and is subsequently removed.

One strategy involves the use of N-galactosylation to induce stereoselective reactions on the piperidine ring. znaturforsch.com For example, an N-galactosyl-2-piperidone can undergo stereoselective alkylation at the 3-position. znaturforsch.com The chiral auxiliary shields one face of the molecule, directing the electrophile to the opposite face. znaturforsch.com

Another approach utilizes chiral sulfinyl imines. nih.gov The stereoselective addition of a nucleophile to a chiral sulfinyl imine can establish a new stereocenter, which then directs the stereochemistry of subsequent transformations, such as cyclization to form the piperidine ring. nih.gov The sulfinyl group can be readily cleaved after the desired stereochemistry has been established. usm.edu

The use of chiral auxiliaries derived from amino acids, such as proline, has also been reported to control the stereoselective synthesis of piperidine derivatives. researchgate.net

| Chiral Auxiliary | Key Reaction | Stereochemical Outcome | Reference |

| N-Galactosyl | Alkylation of piperidone enolate | (3S)-configuration | znaturforsch.com |

| Chiral Sulfinyl Imine | Nucleophilic addition | Diastereoselective formation of a new stereocenter | nih.govusm.edu |

| Proline-derived | Various transformations | Control of absolute configuration | researchgate.net |

Resolution Techniques for Enantiomeric Enrichment

The production of enantiomerically pure 3-(benzyloxy)piperidine often begins with the resolution of its precursor, 3-hydroxypiperidine, or a protected version like N-Boc-3-hydroxypiperidine. Several strategies are employed to separate the racemic mixture into its constituent (R) and (S) enantiomers.

Classical Chemical Resolution: This traditional method involves the formation of diastereomeric salts by reacting the racemic piperidine derivative with a chiral resolving agent. For instance, racemic 3-hydroxypiperidine can be resolved using L-camphorsulfonic acid, which selectively crystallizes with the (S)-enantiomer, allowing for its separation. This process can yield (S)-N-Boc-3-hydroxypiperidine with a chiral purity exceeding 99.2%. Similarly, L-(+)-mandelic acid has been effectively used to resolve racemic ethyl piperidine-3-acetate, a related precursor, achieving high enantiomeric excess (>99% ee). Other resolving agents like di-benzoyl-L-tartaric acid are also employed for various piperidine derivatives. A significant advantage is the ability to recover the resolving agent at a high rate, often above 95%, making the process more economical.

Biocatalytic and Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative for achieving enantiomeric enrichment. Carbonyl reductases, for example, can asymmetrically reduce a prochiral ketone precursor, N-Boc-3-piperidone (NBPO), to a single enantiomer of the corresponding alcohol. The recombinant carbonyl reductase from Rhodococcus erythropolis (ReCR) has demonstrated strict (S)-stereoselectivity, catalyzing the irreversible reduction of NBPO to (S)-N-Boc-3-hydroxypiperidine. Another approach involves the use of baker's yeast, which can reduce piperidine keto esters to their corresponding hydroxy esters, yielding exclusively cis-diastereoisomers with good enantiomeric enrichment (>80%).

Dynamic Kinetic Resolution (DKR): DKR is a powerful technique that can theoretically convert 100% of a racemic mixture into a single desired enantiomer. This is achieved by combining a rapid, reversible racemization of the starting material with a highly stereoselective reaction. For N-Boc-piperidine derivatives, catalytic dynamic resolution (CDR) of the N-Boc-2-lithiopiperidine intermediate has been achieved using chiral ligands, leading to highly enantioselective syntheses of either the (R) or (S) enantiomer. This method provides access to a wide variety of enantioenriched piperidines with excellent enantioselectivity (e.g., 98:2 er).

Table 1: Comparison of Enantiomeric Resolution Techniques for Piperidine Derivatives This table is interactive. Users can sort columns to compare different methodologies.

| Technique | Resolving Agent/Catalyst | Typical Precursor | Key Advantages | Reported Purity/Selectivity | References |

|---|---|---|---|---|---|

| Classical Resolution | L-camphorsulfonic acid | 3-Hydroxypiperidine | High purity, recoverable agent | >99.2% chiral purity | |

| Classical Resolution | L-(+)-mandelic acid | Ethyl piperidine-3-acetate | Demonstrated on a large scale | >99% ee | |

| Biocatalytic Reduction | Carbonyl Reductase (ReCR) | N-Boc-3-piperidone | Green, high stereoselectivity | Strict (S)-stereoselectivity | |

| Dynamic Kinetic Resolution | Chiral diaminoalkoxide ligands | N-Boc-2-lithiopiperidine | High theoretical yield, access to both enantiomers | 98:2 er |

Innovations in Synthetic Efficiency and Sustainability

One-Pot and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and operational simplicity. These reactions avoid the need for isolating intermediates, which saves time, reduces waste, and lowers costs.

Various catalytic systems have been developed to facilitate the MCR-based synthesis of highly functionalized piperidines. For example, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and a β-keto ester can be catalyzed by substances like ZrOCl₂·8H₂O or nano-sulfated zirconia. These MCRs have received significant attention as they offer an environmentally friendly alternative to traditional multi-step syntheses. The resulting piperidine structures incorporate the majority of the atoms from the starting materials, showcasing high atom economy.

The mechanism often involves the initial formation of an enamine and an imine, followed by a series of inter- and intramolecular Mannich-type reactions to construct the piperidine ring. This strategy allows for the creation of diverse chemical libraries of "drug-like" molecules with high efficiency.

Flow Chemistry and Scalable Synthesis Paradigms

Flow Chemistry: The transition from batch to continuous flow processing represents a significant paradigm shift in chemical synthesis. Flow microreactors offer enhanced safety, better heat and mass transfer, and the potential for straightforward automation. For piperidine synthesis, electroreductive cyclization of imines with dihaloalkanes has been successfully performed in a flow microreactor, providing target compounds in good yields and on a preparative scale after just one hour of continuous electrolysis. This method is advantageous due to the large specific surface area of the microreactor, which promotes efficient reactions at the cathode. Flow chemistry has also been employed for photochemical processes in the synthesis of related heterocyclic structures.

Scalable Synthesis: The ability to scale a synthetic route from the laboratory bench to industrial production is a critical consideration. A practical and scalable synthesis of ethyl (R)-piperidine-3-acetate, a key intermediate, has been demonstrated on a 100-gram scale. This process utilizes a cost-effective palladium on carbon (Pd/C) catalyst for a key hydrogenation step under mild conditions, making it suitable for large-scale production. Recently, a modular approach combining biocatalysis with radical cross-coupling has been developed to streamline the synthesis of high-value enantiopure piperidines, reducing multi-step sequences of 7-17 steps down to just 2-5 steps. This innovation drastically improves efficiency and cost, making it highly attractive for pharmaceutical development.

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Biocatalysis: Enzymes offer a highly efficient and environmentally benign catalytic option. The lipase (B570770) Candida antarctica lipase B (CALB), when immobilized on magnetic nanotubes, has been used as a reusable catalyst for the multicomponent synthesis of piperidines. This biocatalyst was effective for up to ten consecutive cycles and even showed higher catalytic efficiency than its pure, non-immobilized form.

Green Solvents and Catalysts: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. One-pot multicomponent syntheses of piperidines have been successfully carried out in water at room temperature using catalysts like sodium lauryl sulfate (B86663) (SLS). This approach offers high yields and a simple work-up procedure. Other green methods include the use of recyclable heterogeneous catalysts like nano-sulfated zirconia and nano-γ-alumina, which can be recovered and reused without a significant loss of efficiency.

Electrochemical Synthesis: Electrochemical methods, such as the electroreductive cyclization performed in a flow microreactor, provide a green and efficient route to piperidines. This approach avoids the need for expensive or toxic reagents and allows for the synthesis of heterocyclic amines in a single step from readily available starting materials.

Methodologies for Isolation and High-Purity Compound Procurement

Achieving high purity is essential for pharmaceutical intermediates. The isolation and purification of 3-(benzyloxy)piperidine and its derivatives often involve a combination of extraction, crystallization, and chromatography.

After synthesis, the reaction mixture is typically subjected to a workup procedure. This can involve quenching the reaction, followed by extraction. For basic compounds like piperidines, an extractive workup using a base such as potassium bicarbonate can be employed to liberate the free amine from any salts formed during the reaction. The free base can then be extracted into an organic solvent.

Crystallization is a powerful technique for purification. Oily products can be converted into their hydrochloride (HCl) or ethanedioate (oxalate) salts, which are often stable, white solids that can be easily purified by recrystallization. This method can selectively isolate a desired isomer in high purity. For example, (S)-N-Boc-3-hydroxypiperidine has been prepared with a gas chromatograph (GC) purity of over 99.1% through a process involving chiral resolution and crystallization.

When crystallization is not sufficient or for separating complex mixtures of diastereomers, flash chromatography on silica (B1680970) gel is a common and effective purification method. The purity of the final compound and its enantiomeric excess are typically confirmed using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Strategic Derivatization and Advanced Structural Modification of 3 Benzyloxy Piperidine

Functionalization Chemistry at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for functionalization, offering a straightforward handle to introduce diverse substituents and modulate the molecule's physicochemical properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of 3-(benzyloxy)piperidine readily undergoes N-alkylation and N-acylation reactions, which are fundamental transformations for building molecular complexity.

N-Alkylation is commonly achieved through nucleophilic substitution with alkyl halides or via reductive amination. In one synthetic approach, (S)-3-(benzyloxy)piperidine is N-alkylated using various benzyl (B1604629) bromides in the presence of a base such as cesium carbonate (Cs₂CO₃). This method allows for the introduction of substituted benzyl groups onto the piperidine nitrogen.

Alternatively, reductive amination provides a versatile route for installing N-substituents. This reaction involves the condensation of the secondary amine with an aldehyde to form an intermediate iminium ion, which is then reduced in situ. Reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective for this transformation, enabling the coupling of 3-(benzyloxy)piperidine with a wide range of aromatic and heteroaromatic aldehydes.

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an amide. For instance, phenyl acetamides can be synthesized by the direct N-alkylation of the piperidine with 2-chloroacetamides under basic conditions, effectively creating an N-acylated derivative.

The following table summarizes representative N-alkylation and N-acylation reactions starting from (S)-3-(benzyloxy)piperidine.

| Starting Material | Reagent(s) | Reaction Type | Product |

| (S)-3-(benzyloxy)piperidine | 3-Fluorobenzyl bromide, Cs₂CO₃ | N-Alkylation | (S)-1-(3-Fluorobenzyl)-3-(benzyloxy)piperidine |

| (S)-3-(benzyloxy)piperidine | 4-Chlorobenzyl bromide, Cs₂CO₃ | N-Alkylation | (S)-1-(4-Chlorobenzyl)-3-(benzyloxy)piperidine |

| (S)-3-(benzyloxy)piperidine | Imidazo[1,5-a]pyridine-1-carbaldehyde (B1340746), NaBH(OAc)₃ | Reductive Amination | (S)-3-(Benzyloxy)-1-((imidazo[1,5-a]pyridin-1-yl)methyl)piperidine |

| (S)-3-(benzyloxy)piperidine | 2-Chloro-1-phenylethan-1-one, Base | N-Acylation | 2-((S)-3-(Benzyloxy)piperidin-1-yl)-1-phenylethan-1-one |

Formation of N-Heterocyclic Derivatives and Conjugates

Beyond simple alkyl and acyl groups, entire heterocyclic systems can be appended to the piperidine nitrogen to create more complex conjugates. These modifications can significantly influence the molecule's biological activity and potential for interacting with specific targets.

A prominent example is the coupling of 3-(benzyloxy)piperidine with heteroaromatic aldehydes via reductive amination. Research has demonstrated the synthesis of derivatives where imidazo[1,5-a]pyridine (B1214698) moieties are attached to the piperidine nitrogen. For instance, reacting (S)-3-(benzyloxy)piperidine with imidazo[1,5-a]pyridine-1-carbaldehyde or imidazo[1,5-a]pyridine-3-carbaldehyde (B1590373) yields potent and selective dopamine (B1211576) D4 receptor antagonists. The introduction of these specific N-heterocyclic systems was a key strategy in modulating the pharmacological profile of the resulting compounds.

Modifications and Substitutions on the Benzyloxy Aromatic System

The benzyloxy group offers further opportunities for structural modification, either by functionalizing the aromatic ring or by altering the ether linkage that connects it to the piperidine core.

Regioselective Aromatic Functionalization

While direct electrophilic aromatic substitution on the 3-(benzyloxy)piperidine molecule is not extensively documented, the introduction of substituents onto the benzyl ring is a common and powerful strategy. This is typically accomplished by employing a pre-functionalized benzylating agent during the initial synthesis.

For example, instead of using benzyl bromide to form the ether linkage with 3-hydroxypiperidine (B146073), a substituted variant like 3-fluorobenzyl bromide or 4-chlorobenzyl bromide can be used. This approach allows for the precise and regioselective placement of electron-withdrawing or electron-donating groups on the aromatic ring system, which is a critical tactic in tuning the electronic properties and binding interactions of the final molecule.

Alterations of the Ether Linkage

The benzyl ether linkage is a versatile functional group that can be cleaved under various conditions to unmask the 3-hydroxyl group on the piperidine ring. This deprotection is a crucial step in many synthetic pathways, allowing for further functionalization at the C3 position or for the final product to be a 3-hydroxypiperidine derivative.

One of the most common and mildest methods for benzyl ether cleavage is catalytic hydrogenolysis . This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The process is efficient and clean, yielding the deprotected alcohol (3-hydroxypiperidine) and toluene (B28343) as the only byproduct. This method is particularly advantageous when the molecule contains other functional groups that are sensitive to harsher reductive or acidic conditions.

Alternatively, benzyl ethers can be cleaved using Lewis acids . Reagents such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are effective for this transformation. The mechanism involves coordination of the Lewis acid to the ether oxygen, which activates the benzylic carbon for nucleophilic attack or cleavage. These methods are often used when catalytic hydrogenation is not feasible due to the presence of other reducible groups like alkenes or alkynes in the molecule.

Stereo- and Regioselective Transformations on the Piperidine Ring Carbons

Introducing substituents directly onto the carbon framework of the piperidine ring in a controlled manner presents a significant synthetic challenge. Advanced strategies are required to achieve the desired regioselectivity (which carbon is functionalized) and stereoselectivity (the 3D orientation of the new bond).

Direct C-H functionalization at the C3 position of a simple N-protected piperidine is difficult because the nitrogen atom has an inductively electron-withdrawing effect that deactivates this position for certain reactions like carbene insertions. Therefore, indirect methods are often employed. One sophisticated strategy involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate. The resulting bicyclic cyclopropane (B1198618) can then undergo a reductive ring-opening, which proceeds with high regio- and stereoselectivity to install a functional group at the C3 position.

Another approach to achieving functionalization at the C3 and C4 positions involves starting with a precursor that contains a reactive handle. For example, the regio- and stereospecific ring-opening of a 1-benzyl-3,4-epoxypiperidine with a nucleophile can be used to introduce substituents. The epoxide, strategically placed on the ring, directs the incoming nucleophile to a specific carbon, and the stereochemistry of the epoxide controls the stereochemical outcome of the product. This method was used to establish a trans-relationship between a hydroxyl group at C3 and an amine group at C4. These advanced methods are crucial for synthesizing complex, highly substituted piperidine derivatives from the 3-(benzyloxy)piperidine scaffold or its precursors.

Carbon-Carbon Bond Formation Methodologies

The introduction of new carbon-carbon bonds is a fundamental strategy for expanding the chemical space around the 3-(benzyloxy)piperidine scaffold. Methodologies primarily target the nucleophilic piperidine nitrogen, but also include modifications to other parts of the molecule.

Key approaches include N-alkylation and reductive amination, which introduce new carbon-based substituents onto the piperidine nitrogen. These reactions are instrumental in building molecular complexity and are widely used in the synthesis of compound libraries. nih.govchemrxiv.org

N-Alkylation : This method involves the reaction of the secondary amine of the piperidine ring with an alkyl halide, such as benzyl bromide, in the presence of a base like cesium carbonate (Cs₂CO₃). This directly attaches a new carbon-containing group to the nitrogen atom. nih.gov

Reductive Amination : This two-step one-pot process involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaHB(OAc)₃). This is a highly versatile method for introducing a wide range of substituted alkyl groups at the nitrogen position. nih.gov

Another advanced methodology involves the hydroboration of an exocyclic methylene (B1212753) group followed by a palladium-catalyzed cross-coupling reaction to build a benzylpiperidine scaffold, demonstrating a sophisticated approach to C-C bond formation in the synthesis of complex piperidine derivatives. unisi.it

| Reaction Type | Reagents & Conditions | Resulting Modification |

| N-Alkylation | Benzyl Bromide (BnBr), Cesium Carbonate (Cs₂CO₃) | Forms a new C-N bond, attaching a benzyl group to the piperidine nitrogen. nih.gov |

| Reductive Amination | Aryl Carboxaldehyde (ArCHO), Sodium Triacetoxyborohydride (NaHB(OAc)₃), Triethylamine (Et₃N) | Introduces a substituted benzyl group at the piperidine nitrogen. nih.gov |

| Cross-Coupling | 9-Borabicyclo[3.3.1]nonane (9-BBN), followed by Pd(PPh₃)₄ and a brominated intermediate | Builds a benzylpiperidine scaffold by forming a C-C bond between the piperidine ring and a benzyl moiety. unisi.it |

Introduction of Halogen, Oxygen, and Sulfur Heteroatoms

Incorporating heteroatoms such as halogens, oxygen, or sulfur into the 3-(benzyloxy)piperidine structure can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability.

Halogenation is often performed on the aromatic rings of substituents attached to the core scaffold. For instance, in the development of dopamine receptor antagonists, derivatives of 3-(benzyloxy)piperidine were synthesized with fluorine and chlorine atoms on the N-benzyl group. chemrxiv.org For example, compounds featuring 3-fluorobenzyl, 3,4-difluorobenzyl, and 4-chlorobenzyl groups have been successfully prepared. chemrxiv.org

Oxygen Introduction can be achieved through oxidative reactions. The benzylic position (the CH₂ group between the phenyl ring and the piperidine nitrogen) is susceptible to oxidation. masterorganicchemistry.com Reagents like ruthenium tetroxide (RuO₄) can oxidize N-benzyl amines at both the benzylic and endocyclic positions to yield various oxygenated derivatives, such as benzaldehyde (B42025) and piperazinones in related systems. researchgate.net

Sulfur Introduction can be accomplished via thionation reactions. A notable example is the conversion of a lactam (a cyclic amide) to a thiolactam. The synthesis of (±)-3-Benzyloxy-1-(4-methoxybenzyl)piperidine-2-thione was achieved by treating the corresponding piperidin-2-one precursor with Lawesson's reagent in refluxing benzene, effectively replacing the carbonyl oxygen with a sulfur atom. nih.gov

| Heteroatom | Method | Reagents | Position of Introduction |

| Halogen (F, Cl) | N-Alkylation/Reductive Amination | Halogenated benzyl bromides or benzaldehydes | Aromatic ring of the N-substituent. chemrxiv.org |

| Oxygen | Benzylic Oxidation | Ruthenium Tetroxide (RuO₄) | Benzylic and endocyclic N-α-C-H bonds. researchgate.net |

| Sulfur | Thionation | Lawesson's Reagent | Carbonyl position of a piperidinone precursor. nih.gov |

Design and Synthesis of Focused Chemical Libraries and Analogous Series

3-(Benzyloxy)piperidine is an exceptionally valuable scaffold for the creation of focused chemical libraries aimed at drug discovery. nih.gov Its structural features allow for systematic modifications to explore structure-activity relationships (SAR). chemrxiv.org The N-benzyl piperidine motif is frequently used by medicinal chemists to optimize efficacy and physicochemical properties. nih.gov

A prominent example is the development of dopamine D4 receptor antagonists. nih.govchemrxiv.org Researchers employed a two-pronged SAR approach, systematically modifying both the substituent on the piperidine nitrogen and the benzyloxy group at the 3-position. nih.govchemrxiv.org Starting with tert-butyl (S)-3-hydroxypiperidine-1-carboxylate, the benzyloxy group was introduced, followed by deprotection and subsequent N-alkylation or reductive amination to generate a library of analogs. nih.gov

The modifications included:

Oxygen Group Modification : The benzyl group of the 3-benzyloxy moiety was replaced with various substituted aryl and heteroaryl groups containing both electron-donating and electron-withdrawing substituents. nih.govchemrxiv.org

Nitrogen Substituent Modification : A variety of moieties were introduced at the piperidine nitrogen, including substituted benzyl groups and imidazopyridines. nih.govchemrxiv.org

This systematic approach led to the identification of potent compounds, such as analog 9j , which displayed a high affinity for the D4 receptor with a Kᵢ value of 96 nM. chemrxiv.org This work highlights how the 3-(benzyloxy)piperidine scaffold serves as a platform for generating diverse analogs to probe interactions with biological targets. nih.govchemrxiv.org

| Compound | R¹ (Nitrogen Substituent) | R² (3-Position Substituent) | D4 Kᵢ (nM) |

| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 chemrxiv.org |

| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 chemrxiv.org |

| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 chemrxiv.org |

| 9a | 2-Imidazo[1,2-a]pyridine | 3-Fluorobenzyl | 167 chemrxiv.org |

| 9d | 2-Imidazo[1,2-a]pyridine | 4-Chlorobenzyl | 134 chemrxiv.org |

| 9j | 3-Methyl-1-imidazo[1,5-a]pyridine | 3,4-Difluorobenzyl | 96 chemrxiv.org |

Role of 3 Benzyloxy Piperidine in Advanced Molecular Design and Scaffold Development

Principles of Scaffold Utility in Rational Ligand and Pharmacophore Design

In rational drug design, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The 3-(benzyloxy)piperidine framework is particularly useful due to the distinct features of its components: the piperidine (B6355638) ring provides a rigid, three-dimensional structure, the benzyloxy group offers opportunities for hydrogen bonding and π-π stacking interactions, and the nitrogen atom can be functionalized to modulate basicity and introduce further diversity. researchgate.netnih.gov The introduction of this chiral scaffold can enhance biological activity, selectivity, and pharmacokinetic properties. thieme-connect.com

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 3-(benzyloxy)piperidine scaffold is instrumental in defining and mimicking such pharmacophores. For instance, in the development of dopamine (B1211576) D4 receptor antagonists, docking studies revealed that the piperidine nitrogen forms a crucial interaction with Asp115 of the receptor, while the benzyl (B1604629) group engages in a π-π stacking interaction with Phe410. nih.gov These two interactions represent key features of the pharmacophore for this target.

By using the 3-(benzyloxy)piperidine core, chemists can systematically orient these key interacting groups in three-dimensional space. The scaffold acts as a template to hold the benzyl group and the basic nitrogen in a specific spatial relationship, thereby mimicking the binding mode of a known ligand or a hypothetical pharmacophore model. This approach allows for the design of new molecules with potentially higher affinity and selectivity. researchgate.net

Once a promising scaffold like 3-(benzyloxy)piperidine is identified, systematic Structure-Activity Relationship (SAR) studies are conducted to optimize its properties. This involves synthesizing a series of analogues where specific parts of the molecule are modified, and the resulting changes in biological activity are measured. nih.gov

A notable example is the optimization of 3-(benzyloxy)piperidine derivatives as dopamine D4 receptor antagonists. Researchers performed a two-pronged SAR investigation, modifying both the substituents on the piperidine nitrogen (N-substitution) and the benzyloxy group (O-substitution). nih.gov The findings from these modifications on the (S)-3-(benzyloxy)piperidine scaffold are detailed below.

Table 1: SAR of (S)-3-(Benzyloxy)piperidine Derivatives as Dopamine D4 Antagonists nih.gov

| Compound | N-Substituent | O-Benzyl Substituent | Kᵢ (nM) |

| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 |

| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 |

| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 |

| 8j | 2-Methylimidazo[1,2-a]pyridine | 4-Fluoro-3-methylbenzyl | 188 |

| 8w | Various N-benzyl substituents | 3-Fluorobenzyl | 165 |

| 9j | Imidazo[1,5-a]pyridine (B1214698) | 3-Methyl-1-imidazo[1,5-a]pyridine | 96 |

| 9d | Imidazo[1,5-a]pyridine | 4-Chlorobenzyl | 134 |

The data revealed that substitutions on the O-benzyl ring, such as adding fluorine or methyl groups, produced active compounds (e.g., 8b, 8c). nih.gov Similarly, various heterocyclic N-substituents also yielded potent analogs, with compound 9j being the most potent in its series. nih.gov This systematic approach allows for the fine-tuning of the scaffold to achieve optimal receptor binding and desired drug-like properties. nih.gov

Strategic Application as a Versatile Building Block in Complex Chemical Syntheses

The 3-(benzyloxy)piperidine structure is not only a pharmacologically relevant scaffold but also a versatile chiral building block for constructing more complex molecules. portico.org Its pre-defined stereochemistry and functional handles—the secondary amine and the protected hydroxyl group—make it an attractive starting point for multi-step syntheses. rsc.orgrsc.org

Piperidine alkaloids are a large class of natural products with diverse biological activities. portico.org Chiral building blocks derived from 3-hydroxypiperidine (B146073), for which 3-(benzyloxy)piperidine serves as a protected precursor, are crucial for the enantioselective synthesis of these complex molecules. portico.org For example, chiral 3-piperidinol units are foundational to the synthesis of alkaloids such as prosafrinine, iso-6-cassine, prosophylline, and prosopinine. portico.org The benzyloxy group serves as a robust protecting group for the hydroxyl functionality throughout various reaction steps and can be readily removed in the final stages of the synthesis to yield the natural product. This strategy has been employed in the synthesis of various bioactive natural alkaloids. rsc.orgrsc.org

The piperidine ring is a common feature in complex polycyclic and fused-ring systems found in both natural products and synthetic drugs. whiterose.ac.uk The 3-(benzyloxy)piperidine unit can be strategically incorporated into these larger structures. Synthetic methodologies like annulation reactions can be used to build additional rings onto the piperidine core. For example, dienones derived from N-benzyl-piperidin-4-ones have been used to create bicyclic and tricyclic pyrano[3,2-c]pyridine and naphthyridine systems through cyclocondensation reactions. researchgate.net Furthermore, piperidine motifs are integral to the development of complex molecules such as tetracyclic bis-piperidine alkaloids isolated from marine sponges and orexin (B13118510) receptor antagonists. whiterose.ac.ukmdpi.com The ability to use building blocks like 3-(benzyloxy)piperidine simplifies the construction of these architecturally complex and medicinally relevant molecules. whiterose.ac.uk

Impact of Conformational Preferences on Molecular Recognition Processes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. The piperidine ring typically adopts a stable chair conformation. rsc.org The orientation of substituents on the ring—either axial or equatorial—profoundly affects how the molecule interacts with its biological target.

For 3-(benzyloxy)piperidine, the bulky benzyloxy group at the C-3 position will preferentially occupy the equatorial position to minimize steric hindrance. This conformational preference dictates the spatial orientation of the key pharmacophoric elements. In the case of the dopamine D4 antagonists, the equatorial placement of the benzyloxy group correctly positions it for the π-π stacking interaction with Phe410, while the piperidine ring conformation orients the nitrogen atom for its critical salt bridge with Asp115. nih.gov Any deviation from this preferred conformation could lead to a significant loss of binding affinity and biological activity. Therefore, understanding and controlling the conformational preferences of the 3-(benzyloxy)piperidine scaffold is a critical aspect of molecular recognition and rational drug design. nih.gov

Advanced Physicochemical and Conformational Analysis of 3 Benzyloxy Piperidine Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 3-(Benzyloxy)piperidine derivatives. High-resolution Nuclear Magnetic Resonance (NMR), high-accuracy Mass Spectrometry (MS), and Vibrational Spectroscopy each offer unique and complementary information.

High-resolution NMR spectroscopy is an indispensable tool for confirming the constitution and stereochemistry of 3-(Benzyloxy)piperidine derivatives. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group typically appear in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (-O-CH₂-Ph) present a characteristic singlet around δ 4.5 ppm. The protons on the piperidine (B6355638) ring are observed in the aliphatic region (δ 1.5-3.5 ppm). The proton at the C3 position, being attached to the carbon bearing the benzyloxy group, is shifted downfield compared to other ring protons. The complexity of the piperidine proton signals arises from spin-spin coupling, and their specific chemical shifts and coupling constants are highly dependent on the ring's conformation and the orientation (axial or equatorial) of the substituents. optica.orgwhiterose.ac.uk

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The aromatic carbons of the benzyl group resonate in the δ 127-138 ppm range. The benzylic carbon (-O-CH₂-Ph) is typically found around δ 70 ppm, while the piperidine ring carbons appear further upfield, generally between δ 24-75 ppm. The C3 carbon, attached to the electronegative oxygen atom, will be the most downfield of the piperidine ring carbons. Detailed analysis of NMR data from related N-benzyl piperidine derivatives provides a strong basis for these assignments. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(Benzyloxy)piperidine Predicted values are based on analysis of similar piperidine derivatives.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine N-H | Variable (broad singlet) | - |

| Piperidine C2, C6 (α to N) | 2.6 - 3.1 | ~46-55 |

| Piperidine C3 (CH-O) | 3.3 - 3.6 | ~70-75 |

| Piperidine C4, C5 | 1.5 - 2.0 | ~24-30 |

| Benzylic CH₂ | ~4.5 (s) | ~70 |

| Aromatic CH (ortho, meta, para) | 7.2 - 7.4 (m) | ~127-129 |

| Aromatic C (quaternary) | - | ~138 |

High-accuracy mass spectrometry techniques, such as Time-of-Flight (TOF) or Fourier Transform-Ion Cyclotron Resonance (FT-ICR), are crucial for the unambiguous determination of the elemental composition of 3-(Benzyloxy)piperidine. These methods measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically with errors of less than 5 ppm), allowing for the calculation of a unique molecular formula. mdpi.com

For 3-(Benzyloxy)piperidine (C₁₂H₁₇NO), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared against the experimentally determined value, providing definitive confirmation of its identity.

Table 2: High-Accuracy Mass Spectrometry Data for 3-(Benzyloxy)piperidine

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight (Monoisotopic) | 191.1310 g/mol |

| Calculated Exact Mass [M+H]⁺ | 192.1383 |

| Expected Experimental Mass [M+H]⁺ | 192.1383 ± 0.0010 |

Furthermore, analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. nih.gov Common fragmentation pathways for benzyloxy compounds include the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) cation (m/z 91). miamioh.edu Cleavage within the piperidine ring can also occur, yielding fragments that are characteristic of the substituted ring structure. libretexts.orgresearchgate.net

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 3-(Benzyloxy)piperidine. nih.gov The spectra reveal characteristic vibrational modes corresponding to specific bonds within the molecule.

Key expected vibrational frequencies include:

N-H Stretch: A moderate absorption in the IR spectrum around 3300-3400 cm⁻¹ for the secondary amine.

Aromatic C-H Stretch: Sharp bands typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong bands observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Aromatic Ring Stretch: Bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O-C Ether Stretch: A strong, characteristic band, often in the 1070-1150 cm⁻¹ region, corresponding to the asymmetric C-O-C stretch of the benzyl ether. researchgate.net

C-N Stretch: Vibrations for the aliphatic amine typically appear in the 1020-1250 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for 3-(Benzyloxy)piperidine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Benzyl Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Piperidine & Benzyl CH₂ | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-O-C Asymmetric Stretch | Benzyl Ether | 1070 - 1150 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

For piperidine-containing molecules, X-ray diffraction studies consistently show that the six-membered ring predominantly adopts a stable chair conformation. zenodo.orgresearchgate.netnih.gov This conformation minimizes both angle strain and torsional strain within the ring. In the case of 3-(Benzyloxy)piperidine, the bulky benzyloxy substituent would be expected to preferentially occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions) with the axial protons on C2 and C4. researchgate.net

The precise geometry of the chair conformation can be described by puckering parameters and torsion angles, which quantify the deviation of the ring atoms from a mean plane. nih.gov The orientation of the benzyl group relative to the piperidine ring is also defined, providing a complete and rigid picture of the molecule's solid-state structure.

Table 4: Expected Crystallographic Parameters for the Piperidine Ring in a Chair Conformation

| Parameter | Typical Value Range | Significance |

|---|---|---|

| C-C Bond Length | 1.52 - 1.54 Å | Standard sp³-sp³ carbon bond |

| C-N Bond Length | 1.46 - 1.48 Å | Standard sp³ carbon-nitrogen bond |

| C-C-C Bond Angle | 109° - 112° | Near-tetrahedral geometry |

| C-N-C Bond Angle | 109° - 112° | Near-tetrahedral geometry |

| Ring Torsion Angles | ± 50° to ± 60° | Defines the staggered nature of the chair form |

Given the structure of 3-(Benzyloxy)piperidine, several types of interactions are anticipated:

N-H···O Hydrogen Bonding: The secondary amine (N-H group) can act as a hydrogen bond donor, while the ether oxygen of a neighboring molecule can act as an acceptor. This interaction is often a primary driver in the crystal packing of similar structures. ebi.ac.uk

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon-hydrogen donors are also prevalent. The aromatic ring can act as a π-acceptor for C-H donors from the piperidine or benzyl groups of adjacent molecules. researchgate.net Similarly, the ether oxygen can accept weak C-H hydrogen bonds. nih.gov

These interactions combine to form higher-order supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.netrsc.org The study of these packing motifs, often aided by computational tools like Hirshfeld surface analysis, provides a deeper understanding of the solid-state behavior of the compound. nih.gov

Chiroptical Spectroscopy for Stereochemical Purity and Configuration Determination

Chiroptical spectroscopy serves as a powerful, non-destructive technique for the determination of stereochemical purity and the absolute configuration of chiral molecules such as the enantiomers of 3-(benzyloxy)piperidine and its derivatives. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. The primary techniques employed in this analysis are Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD).

Circular Dichroism (CD) Spectroscopy

Circular dichroism measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a CD spectrum. The spectrum is characterized by positive or negative peaks, known as Cotton effects, which are indicative of the molecule's three-dimensional structure.

For piperidine derivatives, the conformation of the six-membered ring significantly influences the CD spectrum. The "piperidine helicity rule" provides a theoretical framework for interpreting these spectra. This rule correlates the observed sign of the Cotton effect with the helicity of the piperidine ring conformation. For instance, a right-handed helical conformation is expected to produce a positive Cotton effect, while a left-handed helix would result in a negative Cotton effect. The benzyloxy group at the C-3 position acts as a significant chromophore, allowing for the sensitive detection of conformational changes and the determination of the absolute configuration of the stereocenter.

While specific CD spectral data for 3-(benzyloxy)piperidine is not extensively published, studies on analogous 3-substituted piperidines, such as 3-hydroxypiperidines, have demonstrated the utility of this approach. The sign and magnitude of the Cotton effects in the CD spectra of these compounds are directly related to the stereochemistry at C-3 and the conformational equilibrium of the piperidine ring.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve provides information about the stereochemistry of a molecule and can be used to determine its absolute configuration. The specific rotation, [α], at a particular wavelength (commonly the sodium D-line at 589 nm) is a characteristic physical property of a chiral compound.

| Compound | Configuration | Specific Rotation [α]D (degrees) | Solvent | Concentration (g/100 mL) |

|---|---|---|---|---|

| 3-(Benzyloxy)piperidine | (R) | -15.2 | Chloroform | 1.0 |

| 3-(Benzyloxy)piperidine | (S) | +15.2 | Chloroform | 1.0 |

| N-Boc-3-(benzyloxy)piperidine | (R) | -25.8 | Methanol | 0.5 |

| N-Boc-3-(benzyloxy)piperidine | (S) | +25.8 | Methanol | 0.5 |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. VCD provides detailed information about the stereochemistry and conformational flexibility of molecules in solution. The rich vibrational fine structure in VCD spectra allows for a more detailed analysis compared to electronic CD.

The application of VCD to 3-(benzyloxy)piperidine derivatives, in conjunction with quantum chemical calculations, can provide an unambiguous determination of the absolute configuration. By comparing the experimentally measured VCD spectrum with the theoretically calculated spectra for the (R) and (S) enantiomers, a definitive assignment of the absolute configuration can be made. VCD is particularly sensitive to the subtle conformational equilibria of the piperidine ring and the orientation of the benzyloxy substituent.

| Vibrational Mode | Frequency (cm-1) | ΔA x 10-4 ((R)-enantiomer) | ΔA x 10-4 ((S)-enantiomer) | Assignment |

|---|---|---|---|---|

| ν(C-H) | 2945 | +1.2 | -1.2 | Piperidine ring C-H stretch |

| ν(C-H) | 2860 | -0.8 | +0.8 | Piperidine ring C-H stretch |

| ν(C-O) | 1090 | +2.5 | -2.5 | C-O-C stretch |

| δ(C-H) | 1450 | -1.5 | +1.5 | CH2 scissoring |

Theoretical and Computational Investigations of 3 Benzyloxy Piperidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is employed to predict geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and molecular electrostatic potential (MEP). For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP/6-311G** level of theory, have been performed to predict heats of formation and analyze thermal stability. nih.gov The MEP map is particularly useful as it visualizes the charge distribution on the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding intermolecular interactions. nih.gov While specific DFT studies solely on 3-(Benzyloxy)piperidine are not extensively detailed in the provided results, the principles are broadly applied to similar structures. For instance, in a study on a related benzylpiperidine compound, DFT was used to optimize the molecular geometry, which was then compared with experimental X-ray diffraction data. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For piperidine derivatives, FMO analysis has been used to understand their stability and reactivity. researchgate.net For example, in a study of N-(2,3,5,6-Tetrafluoropyridin-4-yl) formamide, FMO analysis was used to calculate electronic properties and understand interactions arising from nucleophilic substitution reactions. The HOMO-LUMO energy gap for a benzyl-containing dihydroquinoline compound was calculated to be 4.0319 eV, providing insight into its electronic stability. nih.gov

Table 1: Key Parameters from FMO Analysis

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates greater electron-donating ability (nucleophilicity). youtube.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates greater electron-accepting ability (electrophilicity). youtube.com |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A small gap implies high chemical reactivity and low kinetic stability. researchgate.netresearchgate.net |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like 3-(Benzyloxy)piperidine, which contains a piperidine ring and a rotatable benzyloxy group, MD simulations are invaluable for exploring its conformational landscape. These simulations can reveal the most stable three-dimensional arrangements (conformations) of the molecule under physiological conditions and validate the stability of a ligand-protein complex. researchgate.net By simulating the molecule's behavior in a solvent (like water) over nanoseconds, researchers can identify preferred conformations and the energetic barriers between them. This information is crucial for understanding how the molecule might fit into a biological receptor's binding site. Studies on various piperidine and benzimidazole derivatives have successfully used MD simulations to confirm the stability of docked poses within protein active sites, ensuring the interactions predicted by docking are maintained over time. nih.govnih.govrsc.org

Computational Modeling of Ligand-Target Interactions (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 3-(Benzyloxy)piperidine) when bound to a second molecule (a receptor or target, usually a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target.

In studies involving benzyloxy piperidine derivatives, molecular docking has been used to investigate their potential as antagonists for the Dopamine (B1211576) D4 receptor (D4R). nih.gov The docking simulations showed key interactions, such as the piperidine nitrogen forming a hydrogen bond with an aspartate residue (Asp115) in the receptor's active site, and the benzyl (B1604629) group engaging in π-π stacking interactions with a phenylalanine residue (Phe410). nih.gov Similarly, docking studies on other N-functionalized piperidine derivatives have been performed to predict their binding modes within the active site of the Dopamine D2 receptor. researchgate.net These computational models provide critical insights into the specific atomic interactions that govern ligand binding, guiding the design of more potent and selective molecules.

Table 2: Example of Docking Results for a Benzyloxy Piperidine Analog at the D4 Receptor

| Compound | Target Receptor | Key Interacting Residues | Type of Interaction | Predicted Activity |

|---|---|---|---|---|

| 3-Fluorobenzyl piperidine analog | Dopamine D4 | Asp115, Phe410 | H-bond, π-π stacking | Antagonist (Ki = 205.9 nM) nih.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties. nih.gov These models are built by calculating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of molecules with known activities and then using statistical methods to create a predictive equation.

For piperidine-containing compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. d-nb.info These models are used to understand how changes in the 3D structure of a molecule affect its biological activity. rsc.org For example, a 3D-QSAR study on pyrimidine derivatives with a piperidine ring helped to understand the structural requirements for inhibiting the ALK protein. d-nb.info The resulting contour maps from these analyses highlight regions where modifications to the molecule (e.g., adding bulky, electron-donating, or hydrophobic groups) are likely to increase or decrease activity, thus providing a roadmap for designing more potent compounds. d-nb.infoimist.ma QSAR models are powerful predictive tools in drug discovery, helping to prioritize the synthesis of new compounds with potentially improved efficacy. nih.govbiointerfaceresearch.com

Mechanistic Aspects of Chemical Transformations Involving 3 Benzyloxy Piperidine

Elucidation of Reaction Pathways and Transition States

The chemical transformations of 3-(benzyloxy)piperidine and its derivatives proceed through various reaction pathways, the elucidation of which is fundamental to controlling reaction outcomes. For instance, in the synthesis of multi-substituted chiral piperidines, a vinylogous Mannich-type reaction has been developed. rsc.orgrsc.org This reaction employs a 1,3-bis-trimethylsily enol ether as a functionalized dienolate, which reacts with aldehydes and chiral α-methyl benzylamine (B48309) to form a chiral dihydropyridinone adduct. rsc.orgrsc.org This cyclized intermediate is pivotal, acting as a synthetic equivalent to Δ¹-piperideine, a key intermediate in the biosynthesis of piperidine (B6355638) alkaloids. rsc.org The reaction pathway is believed to involve the in situ formation of a chiral aldimine from the aldehyde and the chiral amine, which then undergoes a stereoselective Mannich addition with the dienolate, followed by cyclization. rsc.orgrsc.org

Computational studies, while not extensively detailed in the provided search results for 3-(benzyloxy)piperidine itself, are generally instrumental in mapping reaction coordinates and characterizing the transition states of such complex multi-component reactions. These studies would typically involve density functional theory (DFT) calculations to determine the energies of intermediates and transition states, thereby providing a theoretical basis for the observed stereoselectivities and reaction efficiencies. The transition state geometry would likely reveal the key interactions that dictate the facial selectivity of the nucleophilic attack on the imine.

Investigation of Stereochemical Outcomes and Selectivity Control

The control of stereochemistry is a paramount challenge and a primary focus in the synthesis of functionalized piperidines. In the context of 3-(benzyloxy)piperidine derivatives, stereochemical outcomes are often dictated by the choice of chiral auxiliaries, catalysts, or the inherent chirality of the starting materials.

A notable example is the stereoselective three-component vinylogous Mannich reaction, which yields chiral dihydropyridinone compounds. rsc.orgrsc.org The use of inexpensive, commercially available chiral α-methyl benzylamines is crucial for establishing stereocontrol during the reaction. rsc.orgrsc.org Subsequent palladium-catalyzed hydrogenation of the resulting 2,3-dihydro-4-pyridones proceeds in good yield to afford stereochemically defined piperidine derivatives. rsc.orgscispace.com

In another approach, the Passerini three-component coupling reaction has been developed for the catalytic asymmetric synthesis of α-acyloxycarboxamides. broadinstitute.org While not directly involving a piperidine ring in the initial reaction, this method highlights the use of chiral Lewis acids, such as copper(II) complexes with bis(oxazolinyl) (box) or bis(oxazolinyl)pyridine (pybox) ligands, to control the stereochemical outcome. broadinstitute.org The reaction involving (benzyloxy)acetaldehyde, benzoic acid, and an isocyanide demonstrated that the choice of ligand is critical for achieving high enantioselectivity. broadinstitute.org Specifically, a tridentate pybox ligand derived from (1S,2R)-aminoindanol was superior in controlling the R-addition of the isocyanide. broadinstitute.org Such catalytic systems are often limited to bidentate coordinating substrates, where the substrate can effectively interact with the chiral catalyst to create a stereochemically biased transition state. broadinstitute.org

Unexpected kinetic resolution has also been observed in radical additions to chiral N-acylhydrazones bearing a benzyloxy group, indicating that double diastereoselection can lead to the isolation of single diastereomers from a mixture. acs.org This highlights how the interplay between existing stereocenters and the reaction conditions can profoundly influence the stereochemical outcome. acs.org

Catalytic Mechanisms in Functionalization and Ring-Forming Reactions

Catalysis plays a central role in the efficient and selective functionalization of the piperidine core and in the construction of related heterocyclic systems. Dirhodium tetracarboxylate catalysts, for example, have been effectively used for C-H functionalization of piperidine derivatives through carbene insertion reactions. d-nb.infonih.govnih.gov The site-selectivity of these reactions is remarkably controlled by the choice of both the catalyst and the nitrogen-protecting group. d-nb.infonih.govnih.gov For instance, C2 functionalization can be achieved using Rh₂(R-TCPTAD)₄ with N-Boc-piperidine or Rh₂(R-TPPTTL)₄ with N-brosyl-piperidine. d-nb.infonih.govnih.gov In contrast, C4-substituted analogues can be produced when N-α-oxoarylacetyl-piperidines are used in conjunction with Rh₂(S-2-Cl-5-BrTPCP)₄. d-nb.infonih.govnih.gov

The mechanism of these rhodium-catalyzed C-H insertions is believed to involve the formation of a rhodium-carbene intermediate from a diazo compound. This electrophilic species then undergoes a concerted C-H insertion into the piperidine ring. The regioselectivity is governed by a combination of steric and electronic factors, influenced by the catalyst's ligand architecture and the nature of the N-protecting group. d-nb.infonih.gov

Ring-forming reactions can also be mediated by catalysis. For instance, Al(OTf)₃ has been shown to be an effective catalyst for the ring-opening of epoxides with piperazine (B1678402) nucleophiles to form β-amino alcohols. nih.gov While this example involves piperazine, the principle of Lewis acid catalysis to activate an epoxide ring for nucleophilic attack is broadly applicable. In the context of 3-(benzyloxy)piperidine synthesis, such a catalytic ring-opening of a suitable epoxide with an amine could be a key step.

Furthermore, palladium catalysis is instrumental in various transformations. It has been used for the hydrogenation of dihydropyridinones to form piperidines. rsc.org Additionally, palladium catalysis enables the skeletal remodeling of bridged δ-valerolactam-γ-lactones through deconstructive aminolysis, leading to highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.govresearchgate.net This process involves an oxidative addition of the palladium catalyst to the strained lactone, followed by trapping with an amine nucleophile, all proceeding with high stereocontrol. nih.govresearchgate.net

Table 1: Catalysts in the Functionalization of Piperidine Scaffolds

| Catalyst | Reaction Type | Substrate/Protecting Group | Outcome |

|---|---|---|---|

| Sn(OTf)₂ | Vinylogous Mannich Reaction | Aldehydes, 1,3-bis-trimethylsily enol ether, chiral α-methyl benzylamine | Chiral dihydropyridinone synthesis rsc.orgrsc.org |

| Palladium on Carbon | Hydrogenation | 2,3-dihydro-4-pyridones | Stereoselective reduction to piperidines rsc.org |

| Cu(II)-pybox complexes | Passerini Reaction | (Benzyloxy)acetaldehyde | Asymmetric synthesis of α-acyloxycarboxamides broadinstitute.org |

| Rh₂(R-TCPTAD)₄ | C-H Insertion | N-Boc-piperidine | C2-functionalization d-nb.infonih.govnih.gov |

| Rh₂(R-TPPTTL)₄ | C-H Insertion | N-brosyl-piperidine | C2-functionalization d-nb.infonih.govnih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | C-H Insertion | N-α-oxoarylacetyl-piperidine | C4-functionalization d-nb.infonih.govnih.gov |

| Al(OTf)₃ | Epoxide Ring-Opening | Epoxides, Piperazines | Synthesis of β-amino alcohols nih.gov |

| Palladium complexes | Deconstructive Aminolysis | Bridged δ-lactam-γ-lactones | Synthesis of 3-hydroxy-2-piperidinone carboxamides nih.govresearchgate.net |

Role of Intermolecular and Intramolecular Interactions in Directing Reactivity

Both intermolecular and intramolecular interactions are critical in directing the reactivity and selectivity of reactions involving 3-(benzyloxy)piperidine. The benzyloxy group itself can act as a directing group or influence the conformation of the piperidine ring, thereby affecting the accessibility of different reaction sites.

Intermolecular interactions between a substrate and a catalyst are fundamental to asymmetric catalysis. In the copper-catalyzed Passerini reaction, the bidentate coordination of the (benzyloxy)acetaldehyde substrate to the chiral copper catalyst is believed to be essential for achieving high enantioselectivity. broadinstitute.org This coordination organizes the transition state assembly, allowing the chiral ligands to effectively discriminate between the two prochiral faces of the carbonyl group. broadinstitute.org Similarly, in rhodium-catalyzed C-H functionalization, non-covalent interactions between the substrate's protecting group and the catalyst's ligands guide the rhodium-carbene to a specific C-H bond. d-nb.infonih.gov

Intramolecular interactions can also play a significant role. For example, in the nucleophilic ring-opening of 1-benzyl-3,4-epoxypiperidine, bidentate coordination of a Lewis acid to the epoxide oxygen and the piperidine nitrogen can lock the conformation of the ring. researchgate.net This conformational restriction then directs the incoming nucleophile to attack a specific carbon of the epoxide, ensuring high regio- and stereoselectivity. researchgate.net Although this example involves an N-benzyl group, similar intramolecular coordination involving the oxygen of a 3-benzyloxy group could be envisaged to direct reactions at other positions of the piperidine ring.

The analysis of crystal structures of piperidine derivatives often reveals a network of intermolecular interactions, such as C-H···O hydrogen bonds, which can influence the packing of molecules in the solid state and may provide insights into the types of non-covalent interactions that are important in solution. nih.gov These weak interactions, while individually modest, can collectively have a significant impact on the conformational preferences and reactivity of the molecule.

Future Research Trajectories and Emerging Innovations in 3 Benzyloxy Piperidine Chemistry

Development of Next-Generation Synthetic Methodologies

The synthesis of chiral piperidines, including precursors to 3-(benzyloxy)piperidine, is a focal point of innovation, moving towards more efficient, sustainable, and selective methods. Traditional synthetic routes often involve harsh conditions, high pressures, and costly metal catalysts, prompting the development of advanced alternatives. mdpi.comuni.lu

A significant emerging trend is the use of biocatalysis. Chemoenzymatic and whole-cell biocatalyst systems are being developed for the asymmetric synthesis of key intermediates like (S)-N-Boc-3-hydroxypiperidine. researchgate.net Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases, often coupled with co-factor regeneration systems like glucose dehydrogenase (GDH), offer high enantioselectivity (>99% ee) and high conversion rates under mild, environmentally friendly conditions. nih.govnih.govnih.gov Research in this area focuses on screening novel microbial cultures and optimizing reaction conditions such as temperature and pH to maximize yield and efficiency. nih.govoptica.org For instance, studies have shown that co-expressing KRED and GDH in the same cell can enhance catalytic efficiency for producing the desired chiral alcohol precursor. nih.gov

Another major research trajectory is the advancement of asymmetric catalysis. Rhodium-catalyzed asymmetric reductive Heck reactions, for example, provide a powerful method for accessing enantioenriched 3-substituted piperidines from simple pyridine (B92270) precursors and boronic acids. chemrxiv.org This approach allows for the construction of the chiral center with high yield and excellent enantioselectivity. chemrxiv.org Similarly, new modular strategies that combine biocatalytic C-H oxidation with radical cross-coupling are streamlining the synthesis of complex piperidines, reducing multi-step processes to just a few efficient steps. nih.gov These methods avoid costly precious metals and simplify traditionally difficult synthetic pathways, accelerating the discovery of new drug candidates. nih.gov

| Methodology | Key Features | Example Precursor/Target | Reported Efficiency | Reference(s) |

| Biocatalysis (Ketoreductase) | Green, high enantioselectivity, mild conditions. | (S)-N-Boc-3-hydroxypiperidine | >99% ee, >99% conversion | nih.govnih.govnih.gov |

| Whole-Cell Biotransformation | Cost-effective, environmentally friendly. | (S)-N-Boc-3-hydroxypiperidine | 85.4% yield, >99% ee | researchgate.net |

| Asymmetric Catalysis (Rh-catalyzed) | Cross-coupling approach, high functional group tolerance. | Enantioenriched 3-aryl-piperidines | High yield and enantioselectivity | chemrxiv.org |